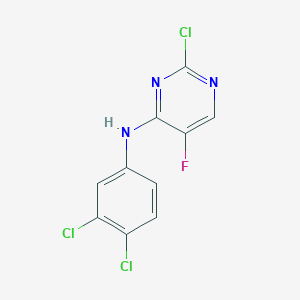

(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine

Description

Properties

IUPAC Name |

2-chloro-N-(3,4-dichlorophenyl)-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3FN3/c11-6-2-1-5(3-7(6)12)16-9-8(14)4-15-10(13)17-9/h1-4H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUXMTGNVCLTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidines.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily utilized in the development of pharmaceutical agents targeting various diseases. Its structural characteristics allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine has been investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer progression.

Case Study : A study demonstrated that modifications of this compound led to enhanced inhibition of the JAK2 kinase, which is implicated in several hematological malignancies. The synthesized derivatives showed improved potency compared to earlier compounds .

Antiviral Properties

The compound has also been explored for antiviral applications. Pyrimidine derivatives are known for their efficacy against viral infections.

Case Study : In vitro studies have shown that certain analogs of this compound exhibit antiviral activity against influenza viruses by interfering with viral replication mechanisms .

Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules.

Synthesis of Kinase Inhibitors

The synthesis pathways often involve reactions with amines and other functional groups to yield potent kinase inhibitors.

| Reaction Type | Reactants | Products |

|---|---|---|

| C-N Bond Formation | This compound + amines | Kinase inhibitors targeting JAK2 and others |

| Coupling Reactions | (2-Chloro-5-fluoropyrimidin-4-yl) + various aryl groups | Diverse pyrimidine-based pharmaceuticals |

Research and Development

The compound is under continuous investigation for new therapeutic applications, particularly in drug discovery programs aimed at developing novel treatments for diseases such as cancer and viral infections.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is vital for optimizing the efficacy of new drugs derived from this compound.

Findings : Modifications at specific positions on the pyrimidine ring have been correlated with increased activity against targeted enzymes, highlighting the importance of structure in drug design .

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 3,4-dichlorophenyl moiety is a common feature in bioactive compounds, as seen in , where it contributes to high lipophilicity (LogP >5) and poor water solubility. However, modifications to adjacent groups can mitigate these issues. For instance:

- Target Compound: Retains the 3,4-dichlorophenyl group but introduces 2-chloro-5-fluoro substitutions on the pyrimidine ring.

- Ethanone, 1-(2-chloro-5-fluoro-4-pyrimidinyl)-: Shares the 2-chloro-5-fluoropyrimidinyl group but lacks the dichlorophenylamine, resulting in a lower molecular weight (174.56 g/mol) and altered solubility .

Table 1: Key Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Overview

(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine, often abbreviated as CFPD, is a synthetic compound belonging to the class of pyrimidine derivatives. Its structure features both chloro and fluoro substituents on the pyrimidine ring and dichloro substituents on the phenyl ring, which contribute to its biological activity and potential applications in medicinal chemistry.

- IUPAC Name : 2-chloro-N-(3,4-dichlorophenyl)-5-fluoropyrimidin-4-amine

- Molecular Formula : C10H5Cl3FN3

- CAS Number : 575473-57-3

- Molecular Weight : 292.53 g/mol

CFPD exhibits biological activity primarily through its interaction with specific enzymes and receptors. It acts as an inhibitor of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies.

Biological Activity

Research indicates that CFPD has significant potential as an anticancer agent. Its biological activities include:

- Kinase Inhibition : CFPD has been shown to inhibit various kinases that are crucial for cancer cell growth and survival.

- Antiviral Properties : Similar compounds in the pyrimidine family have demonstrated antiviral activity, suggesting that CFPD may also have potential in this area.

- Enzyme Inhibition : The compound is being studied for its ability to inhibit enzymes involved in pyrimidine metabolism, which can affect cellular processes related to cancer and viral infections.

Case Studies

- Anticancer Activity : A study highlighted CFPD's ability to inhibit cell proliferation in various cancer cell lines. The compound was tested against A431 vulvar epidermal carcinoma cells, showing significant reductions in cell migration and invasion.

- Antiviral Studies : Research into pyrimidine biosynthesis inhibitors has indicated that similar compounds can enhance immune responses against viral infections by modulating interferon production .

Comparative Analysis

The following table compares CFPD with other similar compounds regarding their biological activities:

| Compound Name | Kinase Inhibition | Antiviral Activity | Other Notable Effects |

|---|---|---|---|

| This compound | Yes | Potential | Inhibits cell proliferation |

| 2-Chloro-5-fluoropyrimidine | Moderate | Yes | Intermediate for other pharmaceuticals |

| 3,4-Dichloroaniline | Low | No | Used mainly in dye synthesis |

Research Findings

Recent findings have shown that compounds similar to CFPD can effectively inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is crucial for rapidly dividing cells such as cancer cells . The inhibition of this enzyme leads to decreased nucleotide availability, thereby limiting DNA synthesis and promoting apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with halogenated pyrimidine intermediates and 3,4-dichloroaniline. Key steps include nucleophilic aromatic substitution (SNAr) at the pyrimidine C4 position and subsequent coupling with the dichlorophenyl group. Reaction conditions (e.g., temperature, solvent polarity, catalyst choice) significantly affect regioselectivity and yield. For example, polar aprotic solvents like DMF enhance SNAr efficiency, while palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions .

Q. How can the compound’s structural and electronic properties be characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯π bonds) that stabilize the molecule .

- NMR spectroscopy : Use and NMR to confirm substituent positions and electronic environments. For example, fluorine substituents at C5 of pyrimidine show distinct shifts .

- Computational methods : Density Functional Theory (DFT) calculations predict molecular orbitals and electrostatic potential maps, aiding in understanding reactivity .

Q. What preliminary biological activities have been reported for structurally analogous pyrimidine derivatives?

- Methodological Answer : Similar compounds (e.g., N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidines) exhibit antimicrobial and anticancer activity via enzyme inhibition (e.g., dihydrofolate reductase) or DNA intercalation. Bioassays should include:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Microplate-based kinetic assays with purified targets (e.g., kinases) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s bioactivity?

- Methodological Answer :

- Steric effects : Dihedral angles between the pyrimidine ring and aryl substituents (e.g., 12.8° in analogous compounds) impact binding pocket compatibility .

- Electronic effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the pyrimidine C2 position, increasing reactivity with nucleophilic residues in target enzymes. Compare IC₅₀ values of derivatives with varying substituents using structure-activity relationship (SAR) models .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized assays : Control variables like cell passage number, serum concentration, and incubation time to minimize variability.

- Orthogonal validation : Confirm initial hits with alternative methods (e.g., fluorescence polarization alongside radiometric assays).

- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental noise .

Q. How can environmental stability and degradation pathways of the compound be studied?

- Methodological Answer :

- Hydrolytic stability : Incubate the compound in buffers of varying pH (2–12) and analyze degradation products via LC-MS.

- Photolysis : Expose to UV light (254–365 nm) and monitor decomposition using HPLC.

- Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) under OECD guidelines .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to protein targets (e.g., EGFR kinase).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

- QSAR models : Train machine learning algorithms on datasets of pyrimidine derivatives to predict ADMET properties .

Methodological Design Considerations

Q. What experimental designs minimize bias in assessing the compound’s therapeutic potential?

- Answer :

- Randomized block designs : Assign treatments randomly within blocks (e.g., cell culture plates) to control for batch effects .

- Blinded analysis : Ensure data collectors are unaware of sample identities during assays.

- Dose-response curves : Test at least five concentrations to calculate accurate EC₅₀/IC₅₀ values .

Q. How can crystallographic data inform the design of derivatives with improved solubility?

- Answer : Analyze crystal packing for π-π stacking or hydrophobic interactions that reduce solubility. Introduce polar groups (e.g., -OH, -NH₂) at positions not critical for binding, guided by hydrogen-bond acceptor/donor maps from XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.